MK7622
CAS No.: 1227923-29-6
Cat. No.: VC0535666
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227923-29-6 |
|---|---|
| Molecular Formula | C25H25N3O2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one |
| Standard InChI | InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 |
| Standard InChI Key | JUVQLZBJFOGEEO-GOTSBHOMSA-N |
| Isomeric SMILES | CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O |
| SMILES | CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O |
| Canonical SMILES | CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O |
| Appearance | White to off-white solid powder |
Introduction
Chemical Structure and Properties
MK-7622 is formally known by its IUPAC name 3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one. It belongs to the class of synthetic organic compounds and possesses specific stereochemistry that contributes to its pharmacological activity .
The compound features a complex molecular structure with a CAS Registry number of 1227923-29-6 and a molecular formula of C₂₅H₂₅N₃O₂ . Its molecular weight is 399.494 Da (average) or 399.194677057 Da (monoisotopic) . This relatively high molecular weight reflects its complex structure, which includes multiple ring systems and functional groups.
Physical and Chemical Characteristics
MK-7622's chemical structure contains several key features that contribute to its biological activity:
| Property | Value |
|---|---|
| Hydrogen bond acceptors | 5 |
| Hydrogen bond donors | 1 |
| Rotatable bonds | 3 |
| Molecular weight (Da) | 399.2 |
| Compound class | Synthetic organic |
| Drug type | Small molecule |
| InChIKey | JUVQLZBJFOGEEO-GOTSBHOMSA-N |
Table 1: Key chemical properties of MK-7622
The compound's structure includes a hydroxycyclohexyl group and a methylpyridine moiety connected to a benzoquinazoline core, forming a unique structural arrangement that enables selective interaction with the M1 muscarinic receptor .
Pharmacological Profile
MK-7622 was developed as a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This pharmacological profile distinguishes it from direct agonists and provides potential advantages in terms of receptor selectivity and side effect profile.
Pharmacological Activity Data
Available pharmacological data indicate that MK-7622 demonstrates positive allosteric modulation of the human M1 receptor with high potency:
| Target | Assay Description | Value | Parameter | Original Value | Original Units |
|---|---|---|---|---|---|
| Muscarinic acetylcholine receptor M1 (Human) | Positive allosteric modulation in CHO-NFAT cells assessed via potentiation of acetylcholine-induced calcium mobilization | 7 | pEC50 | <100 | nM |
| 5-LOX/Arachidonate 5-lipoxygenase (Human) | Inhibition of recombinant human 5-LOX | 5.36 | pIC50 | 4400 | nM |
| hERG (Human) | Inhibition of human ERG | 4.22 | pIC50 | 60000 | nM |
Table 2: Pharmacological activity data for MK-7622
These data demonstrate that MK-7622 exhibits potent activity at the M1 receptor while showing substantially lower affinity for off-target proteins, supporting its selectivity profile.
Preclinical Studies
Preclinical investigations of MK-7622 revealed promising effects on cognition and neurophysiological parameters in various animal models. These studies provided the foundation for subsequent clinical development.
Pharmacokinetic Profile
In human studies, MK-7622 exhibited favorable pharmacokinetic properties with a Tmax of 2-4 hours and a half-life of approximately 25 hours, allowing for convenient once-daily dosing . This extended half-life represents an advantage over some existing Alzheimer's disease medications that require multiple daily doses.
Clinical Development
MK-7622 progressed through early clinical development stages based on promising preclinical findings, advancing to Phase 2 clinical trials for Alzheimer's disease treatment.
Phase 1 Studies
Early clinical investigations in healthy volunteers demonstrated that MK-7622 achieved central nervous system penetration with measurable pharmacodynamic effects. At doses of 10, 40, and 70 mg, the compound showed dose-related increases in sigma (12-15 Hz) band awake EEG activity compared to placebo, with statistically significant increases at the 40 and 70 mg doses at 2, 4, and 12 hours after administration . These EEG changes were indicative of an alerting effect, suggesting target engagement in the central nervous system.
Additionally, in another Phase 1 study, MK-7622 at doses of 1, 10, and 70 mg successfully reversed scopolamine-induced cognitive impairment as measured by a detection task assessing psychomotor function and information processing . This effect was observed from 1 to 4 hours post-dose, providing further evidence of central activity at the administered doses.
Phase 2 Clinical Trial
The primary clinical investigation of MK-7622 was a randomized, controlled, proof-of-concept trial evaluating its efficacy as adjunctive therapy to acetylcholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease .
| Study Parameter | Details |
|---|---|
| Phase | Phase 2 |
| Population | 240 participants with mild-to-moderate Alzheimer's disease |
| Treatment duration | 12 weeks (primary endpoint), with extension to 24 weeks |
| Dose | 45 mg MK-7622 |
| Comparator | Placebo |
| Primary objective | Evaluation of cognitive improvement when used as adjunctive therapy to acetylcholinesterase inhibitors |
| Status | Completed, results published |
Table 3: Key parameters of the Phase 2 clinical trial of MK-7622
The 45 mg dose of MK-7622 was selected based on evidence of target modulation and tolerability observed in Phase 1 studies . The trial design incorporated a mechanistic hypothesis that acetylcholinesterase inhibitors and MK-7622 would have synergistic effects: acetylcholinesterase inhibitors increase synaptic levels of acetylcholine by preventing its breakdown, while MK-7622 selectively potentiates acetylcholine's action at the M1 receptor .
Current Status and Future Perspectives
Following the results of the Phase 2 clinical trial, the development of MK-7622 as a therapy for neurological and cognitive disorders was terminated . The compound is now classified as having "Discontinued" status, with its highest development phase reached being Phase 2 .
Implications for Drug Development
The development trajectory of MK-7622 reflects the significant challenges faced in developing effective treatments for Alzheimer's disease. Despite a strong mechanistic rationale, promising preclinical findings, and evidence of target engagement in early human studies, the compound failed to demonstrate clinical efficacy in the patient population.
This outcome is unfortunately common in Alzheimer's disease drug development, where numerous mechanistically sound candidates have failed to translate preclinical promise into clinical benefit. The experience with MK-7622 may provide valuable insights for future drug development efforts targeting cholinergic systems in neurodegenerative disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume